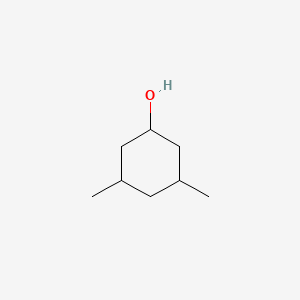

3,5-Dimethylcyclohexanol

描述

Historical Context of Cyclohexanol (B46403) Derivatives Research

The investigation of cyclohexanol and its derivatives is deeply rooted in the advancements of organic synthesis over the past century. Early methodologies focused on the fundamental reactions of these cyclic alcohols, such as the preparation of cyclohexanone (B45756) from cyclohexanol, a process patented in the 1940s. drugbank.com A significant leap in the synthesis of these compounds came with the development of catalytic hydrogenation, particularly the hydrogenation of substituted phenols to yield the corresponding cyclohexanols. mdpi.com This method became a foundational technique for producing a wide array of cyclohexanol derivatives.

The latter half of the 20th century witnessed a major shift towards stereoselective organic chemistry. This evolution was crucial for the study of cyclohexanols, as the spatial arrangement of substituents on the cyclohexane (B81311) ring profoundly influences the molecule's properties. Researchers began to develop methods to control the stereochemical outcome of reactions, moving from producing simple mixtures to selectively synthesizing specific isomers. wikipedia.org This focus was driven by the growing understanding that different stereoisomers of a compound can exhibit vastly different biological activities and physical properties. wikipedia.orgresearchgate.net For instance, research into analogs of the anesthetic propofol (B549288) led to the investigation of various cyclohexanols, highlighting the importance of their three-dimensional structure in molecular interactions. smith.edu

Significance of Stereoisomeric Cyclohexanol Compounds in Advanced Organic Synthesis

Stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of atoms, is a central concept in modern organic chemistry. pearson.com In cyclohexanol compounds, the presence of multiple chiral centers leads to the existence of various diastereomers and enantiomers. pearson.com The ability to selectively synthesize a single, desired stereoisomer is a hallmark of advanced organic synthesis, largely because biological systems, such as receptors and enzymes, are themselves chiral. wikipedia.org

A key strategy in achieving such selectivity is the use of a chiral auxiliary—a stereogenic group temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org While not 3,5-dimethylcyclohexanol (B146684) itself, other cyclohexanol derivatives, like trans-2-phenyl-1-cyclohexanol, have been employed as effective chiral auxiliaries. wikipedia.org The significance of stereoisomerism is further underscored in fields like fragrance chemistry, where the cis- and trans-isomers of alkylcyclohexanols possess distinct odor characteristics. mdpi.comresearchgate.net

Research on other dimethylcyclohexanol isomers provides a clear illustration of why stereochemistry is critical. Studies on 2,6-dimethylcyclohexanol (B1210312) have shown that its different stereoisomers exhibit varying potencies when modulating the activity of GABA-A receptors, which are important targets for general anesthetics. researchgate.netnih.gov Specifically, the cis,cis isomer was found to be a more potent modulator than the trans,trans or cis,trans isomers, a difference attributed to how each isomer fits into a specific binding pocket on the receptor. researchgate.netnih.gov This demonstrates that the precise three-dimensional shape of a cyclohexanol derivative is crucial for its biological function.

Current Research Landscape Pertaining to Dimethylcyclohexanol Isomers

Current research on this compound and its isomers focuses on stereoselective synthesis and specific molecular interactions. A primary route to synthesizing this compound is the catalytic hydrogenation of 3,5-dimethylphenol. dicp.ac.cn Researchers have explored various catalysts to achieve high yields and selectivity in this transformation. For example, a phenanthroline-based PN3-ruthenium pincer catalyst has been shown to effectively catalyze the selective hydrogenation of arenols, including 3,5-dimethylphenol, to the corresponding cyclohexanols. dicp.ac.cn

The synthesis of specific stereoisomers of this compound is an area of active investigation. A patented method describes the synthesis of the cis,cis-3,5-dimethyl-1-cyclohexanol isomer starting from acetaldehyde (B116499) and ethyl acetoacetate (B1235776) through a multi-step process that includes condensation, hydrolysis, decarboxylation, and reduction steps. google.com This method aims for high chiral purity, which is valuable for applications requiring a single, well-defined stereoisomer. google.com

Another interesting area of current research involves the study of molecular recognition. One study reported the selective inclusion of specific isomers of this compound by a host molecule, 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol. oup.com It was observed that this host molecule selectively forms a 2:1 complex with the triequatorial isomer of this compound, demonstrating how subtle differences in stereochemistry can govern intermolecular interactions. oup.com Beyond synthesis, this compound is also utilized as a starting material in the preparation of other compounds, such as 1-chloro-3,5-dimethylcyclohexane. chemicalbook.comkeyingchemical.com

| Precursor | Reaction Type | Key Reagents/Catalysts | Product | Source(s) |

| 3,5-Dimethylphenol | Catalytic Hydrogenation | PN3-Ruthenium pincer complex, H₂ | This compound | dicp.ac.cn |

| 3,5-Dimethylcyclohexanone (B1585822) | Reduction | Reducing agent (e.g., NaBH₄) | This compound | google.com |

| Acetaldehyde and Ethyl Acetoacetate | Multi-step Synthesis | Strong acid/base, metal catalyst, reducing agent | cis,cis-3,5-Dimethyl-1-cyclohexanol | google.com |

Table 2: Selected Research Findings on the Synthesis of this compound.

Structure

3D Structure

属性

CAS 编号 |

767-13-5 |

|---|---|

分子式 |

C8H16O |

分子量 |

128.21 g/mol |

IUPAC 名称 |

(3R,5S)-3,5-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8? |

InChI 键 |

WIYNOPYNRFPWNB-DHBOJHSNSA-N |

SMILES |

CC1CC(CC(C1)O)C |

手性 SMILES |

C[C@@H]1C[C@@H](CC(C1)O)C |

规范 SMILES |

CC1CC(CC(C1)O)C |

其他CAS编号 |

767-14-6 5441-52-1 17373-17-0 |

产品来源 |

United States |

Synthetic Methodologies for 3,5 Dimethylcyclohexanol Stereoisomers

Stereoselective Reduction Strategies of 3,5-Dimethylcyclohexanone (B1585822)

The conversion of 3,5-dimethylcyclohexanone to 3,5-dimethylcyclohexanol (B146684) presents a classic case of diastereoselective reduction, where the approach of the reducing agent to the carbonyl carbon dictates the stereochemical outcome. oup.com The two methyl groups at the 3 and 5 positions create a sterically biased environment, influencing the trajectory of the incoming hydride. The resulting alcohol can exist as cis or trans isomers, referring to the relative orientation of the hydroxyl group and the methyl groups.

Metal Hydride Reduction Techniques for Stereochemical Control

Metal hydride reductions offer a versatile alternative to catalytic hydrogenation, often providing excellent yields and allowing for a high degree of stereochemical control under milder conditions. msu.edu The stereoselectivity is governed by factors such as the steric bulk of the hydride reagent and the steric environment of the ketone.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used, mild reducing agent for ketones. Its reaction with 3,5-dimethylcyclohexanone typically proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. The stereochemical outcome is often dictated by the steric hindrance posed by the axial methyl groups in the cyclohexane (B81311) ring. Attack from the less hindered equatorial face is generally favored, leading to the formation of the axial alcohol.

The stereoselectivity of borohydride reductions can be significantly enhanced by using sterically hindered borohydride reagents, often referred to as "selectrides." For example, lithium tri-sec-butylborohydride (L-Selectride®) is a highly hindered reagent that exhibits high stereoselectivity in the reduction of cyclic ketones. researchgate.net The bulky sec-butyl groups favor attack from the less hindered face of the ketone to a greater extent than sodium borohydride, leading to a higher proportion of the thermodynamically less stable axial alcohol. Studies on the reduction of substituted octalones with L-Selectride® have shown moderate diastereoselectivity, which is influenced by the substitution pattern on the ring. researchgate.net The Narasaka–Prasad reduction, which employs a boron chelating agent with sodium borohydride, is another powerful method for achieving syn-diastereoselectivity in the reduction of β-hydroxy ketones. wikipedia.org

Table 2: Diastereoselective Reduction of 3,5-Dimethylcyclohexanone with Borohydride Reagents

| Reagent | Solvent | Typical Temperature | Expected Major Isomer | Reported Yields/Selectivity |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0–25°C | Mixture of isomers, often favoring the more stable equatorial alcohol. | Yields of 75–80%. |

| Lithium tri-sec-butylborohydride (L-Selectride®) | Tetrahydrofuran (THF) | -78°C to room temperature | Predominantly the axial alcohol (cis-isomer). | Chemoselective reduction of ketones in the presence of other functional groups. rsc.org |

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent than sodium borohydride and readily reduces ketones to alcohols. rsc.org However, its high reactivity can sometimes lead to lower selectivity. msu.edu The stereoselectivity of LiAlH₄ reductions of substituted cyclohexanones is also governed by steric factors, with a general preference for equatorial attack to yield the axial alcohol.

To enhance stereoselectivity, modified aluminum hydride reagents with increased steric bulk are employed. For instance, lithium tri-tert-butoxyaluminum hydride is a less reactive and more selective reducing agent than LiAlH₄ due to the presence of three bulky tert-butoxy (B1229062) groups. msu.edu This increased steric hindrance leads to a more pronounced preference for attack from the less hindered face of the ketone. Another approach involves the use of diisobutylaluminum hydride (DIBAL-H), which can also exhibit selectivity in ketone reductions depending on the reaction conditions. rsc.org

Enantioselective Reduction for Chiral this compound Synthesis

The direct, stereocontrolled reduction of the prochiral 3,5-dimethylcyclohexanone is a primary strategy for accessing chiral this compound. This can be achieved through both metal-based asymmetric catalysis and biocatalytic transformations.

Asymmetric catalysis employs chiral catalysts to transfer stereochemical information to a substrate, converting a prochiral ketone into a chiral alcohol with a preference for one enantiomer. While the broader field of asymmetric hydrogenation of ketones is well-developed, specific applications to 3,5-dimethylcyclohexanone leverage catalysts capable of differentiating between the two faces of the carbonyl group.

Research into the asymmetric hydrogenation of related cyclic ketones, such as isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexenone), provides insights into effective catalytic systems. For instance, palladium (Pd) catalysts supported on materials like alumina (B75360) and modified with chiral auxiliaries such as proline have demonstrated high enantioselectivities. researchgate.net In these systems, the interaction between the chiral modifier, the substrate, and the catalyst surface dictates the stereochemical outcome, often leading to very high enantiomeric excess (ee) up to 99%. researchgate.net The choice of (S)- or (R)-proline as the chiral modifier allows for the selective synthesis of either enantiomer of the product alcohol. researchgate.net Similar principles apply to the reduction of 3,5-dimethylcyclohexanone, where a chiral catalyst, often a transition metal complex with chiral ligands, facilitates the delivery of hydrogen to one face of the carbonyl, producing the desired alcohol stereoisomer.

Biocatalysis offers a green and highly selective alternative to chemical catalysis. Whole-cell microorganisms or isolated enzymes (like alcohol dehydrogenases) can reduce ketones with exceptional levels of stereoselectivity under mild conditions. researchgate.net These enzymatic reductions rely on cofactors such as NADH or NADPH to deliver the hydride to the carbonyl group.

Studies have shown that various microorganisms can effectively reduce substituted cyclohexanones. For example, the plant pathogenic fungus Glomerella cingulata has been used for the biological stereoselective reduction of 3,5-dimethylcyclohexanone to the corresponding this compound. Such microbial transformations often exhibit high enzyme specificity, leading to the formation of a single or predominant stereoisomer. The enantiomeric excess of these biocatalytic reductions can be determined by spectroscopic analysis of the resulting alcohol products.

The table below summarizes representative biocatalytic reduction approaches.

| Biocatalyst | Substrate | Reaction Type | Key Feature |

|---|---|---|---|

| Baker's Yeast (Saccharomyces cerevisiae) | Substituted Cyclohexanones | Whole-cell reduction | Widely available, performs asymmetric reductions, though selectivity can vary with substrate. |

| Glomerella cingulata | 3,5-Dimethylcyclohexanone | Whole-cell reduction | Demonstrated stereoselective reduction to this compound. |

| Isolated Alcohol Dehydrogenases (ADHs) | Prochiral Ketones | Enzymatic reduction | High specificity and enantioselectivity; requires cofactor regeneration. |

Alternative Synthetic Routes to this compound Derivatives

Instead of starting with the pre-formed ketone, the 3,5-dimethylcyclohexane core can be constructed using methods that assemble the ring system, followed by functional group manipulations to yield the target alcohol.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with controlled stereochemistry. wikipedia.org To synthesize a precursor for this compound, a diene and a dienophile are chosen to install the required methyl groups and a functional group that can be converted into a ketone. For example, the reaction between a 1,3-diene bearing a methyl group and a dienophile with another methyl group can generate a cyclohexene (B86901) derivative with the desired 3,5-substitution pattern. scielo.br Subsequent steps, such as ozonolysis or hydroboration-oxidation followed by oxidation, can convert the double bond into the required carbonyl group of 3,5-dimethylcyclohexanone, which is then reduced to the final alcohol. The stereochemistry of the Diels-Alder reaction is highly predictable, often allowing for the selective formation of specific diastereomers of the cyclohexene adduct. scielo.br

Organometallic reagents provide a route to form carbon-carbon bonds, enabling the construction of the 3,5-dimethylcyclohexanone skeleton from simpler cyclic precursors. A key strategy is the conjugate (or 1,4-Michael) addition of a methyl group to an α,β-unsaturated ketone. Specifically, reacting a lithium dimethylcuprate ((CH₃)₂CuLi), a type of Gilman reagent, with 3-methyl-2-cyclohexen-1-one (B144701) directs the addition of a methyl group to the β-position of the enone system. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com This selective 1,4-addition, a hallmark of organocuprate reagents, yields the desired 3,5-dimethylcyclohexanone precursor. wikipedia.orgscribd.com This is in contrast to harder organometallic reagents like organolithiums or Grignard reagents, which tend to favor direct 1,2-addition to the carbonyl carbon. organicchemistrytutor.comwikipedia.org Following the conjugate addition, the resulting ketone can be reduced to this compound using standard reducing agents like sodium borohydride.

Chiral Resolution and Purification Techniques for this compound Stereoisomers

When a synthesis produces a mixture of stereoisomers (a racemic or diastereomeric mixture), separation techniques are required to isolate the desired pure isomer.

One effective method is chemical resolution , where the mixture of alcohol enantiomers is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. For instance, reacting racemic this compound with a chiral carboxylic acid derivative forms diastereomeric esters. These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization or chromatography. A patented method describes reacting this compound with substituted benzoic acids to form esters, which are then purified by crystallization to achieve a high chiral purity, with product-to-isomer ratios reported as high as 100:1. After separation, the pure diastereomeric ester is hydrolyzed to release the single, enantiomerically pure alcohol.

Enzymatic resolution is a biocatalytic alternative. Lipases are commonly used to selectively acylate one enantiomer of an alcohol in a racemic mixture, a process known as kinetic resolution. tandfonline.com For example, lipase-mediated acetylation can convert one enantiomer of this compound into its corresponding acetate, leaving the other enantiomer unreacted. The resulting mixture of the ester and the unreacted alcohol can then be easily separated by standard chromatography.

Finally, chiral chromatography offers a direct method for separating enantiomers without chemical derivatization. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can resolve the stereoisomers of this compound. Polysaccharide-based columns, such as those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector, are particularly effective for separating a wide range of chiral compounds, including cyclic alcohols and their derivatives. dergipark.org.trmdpi.com

Chromatographic Methods for Enantiomeric and Diastereomeric Separation

The separation of the various stereoisomers of this compound is crucial for studying their individual properties and applications. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are instrumental in achieving this separation.

Capillary gas chromatography utilizing cyclodextrin-based chiral stationary phases has proven effective for the enantiomeric separation of various methylated cyclohexanols. psu.edu Specifically, permethylated α- and β-cyclodextrin dissolved in a polysiloxane phase like OV-1701 can resolve the enantiomers of many mono-, di-, tri-, and tetramethyl cyclohexanols. psu.edu The separation is highly dependent on the substitution pattern on the cyclohexane ring, with a methyl group at the C-5 position having a significant impact on the enantiomeric resolution. psu.edu While hydrogen bonding between the hydroxyl group and the stationary phase is important for retention, it does not always translate to significant differences in the enthalpies of interaction required for high resolution. psu.edu

For liquid chromatography, chiral stationary phases (CSPs) derived from polysaccharide derivatives, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (CDMPC), are widely used for enantiomeric separations. mdpi.com These CSPs can resolve over 80% of chiral compounds. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, where the stability of these complexes differs, leading to different retention times. csfarmacie.cz The addition of organic modifiers like isopropanol, as well as acidic or basic additives, can further improve the resolution and peak shape. csfarmacie.cz

Table 1: Chromatographic Separation Methods for Cyclohexanol (B46403) Derivatives

| Technique | Stationary Phase | Analyte Type | Key Findings |

|---|---|---|---|

| Capillary Gas Chromatography | Permethylated α- and β-cyclodextrin in OV-1701 | Methylated cyclohexanols | Enantiomeric separation is highly influenced by the position of methyl groups, particularly at C-5. psu.edu |

| High-Performance Liquid Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) | Racemic compounds | Effective for enantiomeric purity determination and preparative separation. mdpi.com |

Crystallization-Based Resolution Protocols

Crystallization-based resolution offers an alternative to chromatographic methods for separating stereoisomers. This technique often relies on the differential solubility of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent.

A patented method for the resolution of this compound stereoisomers involves the reaction with a substituted benzoic acid to form diastereomeric benzoate (B1203000) esters. google.com The subsequent purification by solvent crystallization takes advantage of the different solubilities of the diastereomers, which arise from their distinct spatial structures. google.com This approach obviates the need for a separate chiral resolving agent, simplifying the process. google.com The choice of substituted benzoic acid, such as a nitro-substituted benzoic acid, can influence the efficiency of the resolution. google.com

Another study involving the reaction of cis,cis- and trans,trans-3,5-dimethylcyclohexanol with thianthrene (B1682798) cation radical perchlorate (B79767) resulted in the formation of crystalline 5-(cyclohexyloxy)thianthreniumyl perchlorate salts. researcher.life The configuration of these salts was confirmed by NMR spectroscopy and X-ray crystallography to correspond to the configuration of the starting cyclohexanol. researcher.life This demonstrates that the stereochemistry is retained during the reaction and subsequent crystallization, offering a potential pathway for separating the diastereomers.

Table 2: Crystallization-Based Resolution of this compound

| Method | Reagent(s) | Principle | Outcome |

|---|---|---|---|

| Diastereomeric Ester Crystallization | Substituted benzoic acid | Differential solubility of diastereomeric benzoate esters. google.com | High chiral purity of the separated isomer. google.com |

| Diastereomeric Salt Crystallization | Thianthrene cation radical perchlorate | Formation of crystalline diastereomeric salts with retained stereochemistry. researcher.life | Confirmed separation of cis,cis and trans,trans isomers. researcher.life |

Stereochemical Investigations and Conformational Analysis of 3,5 Dimethylcyclohexanol

Conformational Analysis of Isomeric 3,5-Dimethylcyclohexanols

The non-planar structure of the cyclohexane (B81311) ring is central to the analysis of its derivatives. The conformational preferences of 3,5-dimethylcyclohexanol (B146684) isomers are dictated by the energetic costs associated with different spatial arrangements of the substituents.

To minimize torsional and angle strain, the cyclohexane ring primarily adopts a chair conformation. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For monosubstituted cyclohexanes, the equatorial position is generally more stable to avoid steric hindrance. fiveable.melibretexts.org This preference is quantified by the "A-value," which represents the energy difference between the axial and equatorial conformers. masterorganicchemistry.com

For a molecule like this compound, the stability of a given chair conformation depends on the sum of the steric interactions, primarily the highly unfavorable 1,3-diaxial interactions. libretexts.orgjove.com The most stable conformer will be the one that places the maximum number of bulky groups in the equatorial position. fiveable.me For example, the cis-isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation for the methyl groups. The diequatorial conformation is significantly more stable as it avoids the severe steric strain of 1,3-diaxial interactions. In contrast, the trans-isomer must adopt a mixed axial-equatorial (a,e) arrangement for its methyl groups.

The conformational free energy of a hydroxyl group is approximately 0.90 ± 0.05 kcal/mol, while the value for a methyl group is about 1.70 kcal/mol. masterorganicchemistry.comresearchgate.net These values are additive and can be used to predict the relative stability of different conformations. masterorganicchemistry.commasterorganicchemistry.com For instance, in a conformation where a hydroxyl group and a methyl group are in a syn-axial arrangement (a 1,3-diaxial interaction), the destabilization energy is estimated to be around 2.4 kcal/mol. researchgate.net

Table 1: A-Values (Equatorial Preference Energies) for Relevant Substituents

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| -OH (Hydroxyl) | 0.87 | 3.6 |

| -CH₃ (Methyl) | 1.70 | 7.1 |

This table presents standard A-values, which quantify the energy penalty for a substituent being in the axial position versus the equatorial position. Data sourced from multiple organic chemistry resources. libretexts.orgmasterorganicchemistry.comjove.com

The two chair conformations of any given this compound isomer are not static; they rapidly interconvert at room temperature through a process called ring inversion or "ring flip". fiveable.mejove.com This process involves higher-energy intermediates like the boat and twist-boat conformations. The energy barrier for this interconversion in substituted cyclohexanes is generally not significantly affected by the substituents. spcmc.ac.in

At room temperature, this rapid flipping leads to averaged signals in Nuclear Magnetic Resonance (NMR) spectroscopy. However, by lowering the temperature, this interconversion can be slowed or "frozen" on the NMR timescale, allowing the distinct signals for the axial and equatorial protons of each separate conformer to be observed. auremn.org.br This variable-temperature NMR technique is a powerful tool for determining the energy barriers of interconversion and the equilibrium constant between the conformers. auremn.org.brlibretexts.org Carbon-13 NMR has also been utilized to study the conformations of dimethylcyclohexanols. acs.orgcapes.gov.br

Diastereoisomerism and Enantiomerism in this compound Research

With three stereocenters, this compound can exist as multiple diastereomers (stereoisomers that are not mirror images) and enantiomers (non-superimposable mirror images). windows.netuobaghdad.edu.iq The controlled synthesis and characterization of these individual isomers are significant challenges in organic chemistry.

A primary route to synthesizing this compound is the reduction of the corresponding ketone, 3,5-dimethylcyclohexanone (B1585822). The stereochemical outcome of this reduction is highly dependent on the reducing agent used.

Steric Approach Control : Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), approach the carbonyl from the less sterically hindered equatorial face. This results in the addition of a hydride to the axial face, producing the thermodynamically less stable axial alcohol. windows.net

Product Development Control : Smaller reducing agents, like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can approach from either face, often leading to a mixture of products that reflects the thermodynamic stability of the resulting alcohols. researchgate.net The more stable equatorial alcohol is typically the major product. windows.net

The assignment of cis and trans configurations to the products is routinely accomplished using spectroscopic techniques, particularly ¹H NMR. mdpi.com The magnitude of the coupling constant (J-value) for the proton attached to the hydroxyl-bearing carbon (the carbinol proton) can reveal its orientation. A large coupling constant is indicative of an axial proton (due to trans-diaxial coupling with adjacent axial protons), while a smaller coupling constant suggests an equatorial proton. researchgate.net

Table 2: Stereoselectivity in the Reduction of Substituted Cyclohexanones

| Ketone | Reducing Agent | Major Product (Alcohol) | Rationale |

| 3,5-Dimethylcyclohexanone | NaBH₄ / LiAlH₄ | Equatorial-OH Isomer | Product Stability Control |

| 3,5-Dimethylcyclohexanone | L-Selectride | Axial-OH Isomer | Steric Approach Control |

This table illustrates how the choice of reducing agent dictates the stereochemical outcome of the reduction of a substituted cyclohexanone (B45756). windows.net

Determining the absolute three-dimensional arrangement of atoms (absolute configuration) for a chiral isomer is a critical step. This can be achieved definitively through X-ray crystallography of a suitable crystalline derivative. Vibrational circular dichroism (VCD) spectroscopy, compared with theoretical calculations, is another powerful method for this purpose. researchgate.net

The optical purity, or enantiomeric excess, of a chiral sample measures the predominance of one enantiomer over its mirror image. skpharmteco.com This is most commonly determined using chiral chromatography techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), which employ a chiral stationary phase to separate the enantiomers. skpharmteco.com Another approach involves reacting the alcohol with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated by standard chromatographic methods. ethernet.edu.et

Influence of Stereochemistry on Reaction Pathways and Selectivity

The specific stereoisomer of this compound used as a starting material can profoundly affect the outcome of a chemical reaction. The conformation of the ring and the spatial orientation of its substituents can control reagent access and determine which reaction pathways are energetically favorable. windows.net

A classic example is the E2 elimination reaction (e.g., dehydration of the alcohol). This reaction requires a specific anti-periplanar geometry, where the leaving group (e.g., a protonated hydroxyl group) and a hydrogen atom on an adjacent carbon are positioned 180° apart. brainly.com This geometric constraint can only be met in specific chair conformations. An axial leaving group can be eliminated with an adjacent axial hydrogen. Therefore, a stereoisomer that can readily adopt a conformation with an axial leaving group will undergo E2 elimination more rapidly than an isomer where the leaving group is locked in an equatorial position. This conformational requirement directly impacts both the rate of the reaction and the structure of the resulting alkene product, such as 1,3-dimethylcyclohexene. brainly.com

Reactivity and Reaction Mechanisms of 3,5 Dimethylcyclohexanol

Oxidation Reactions of the Secondary Alcohol Moiety

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones that are valuable intermediates. libretexts.orgwikipedia.org In the case of 3,5-dimethylcyclohexanol (B146684), this reaction provides access to 3,5-dimethylcyclohexanone (B1585822).

The conversion of this compound to 3,5-dimethylcyclohexanone is a common and high-yielding reaction. guidechem.com Various oxidizing agents can be employed for this purpose, including chromium-based reagents like chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). chemistrysteps.comlibretexts.org Potassium permanganate (B83412) (KMnO₄) is also an effective oxidant for this transformation. The choice of reagent can be influenced by the desired reaction conditions and scale. For instance, PCC is often used for smaller-scale laboratory syntheses due to its milder nature and solubility in organic solvents, which can prevent over-oxidation. chemistrysteps.com Industrial-scale oxidations, however, frequently utilize oxygen or air as the oxidant for economic and environmental reasons. wikipedia.org

Research has focused on developing more selective and environmentally benign oxidation methods. Catalytic systems using transition metals, such as ruthenium complexes, in combination with oxidants like hydrogen peroxide, have shown high efficiency and selectivity for the oxidation of secondary alcohols at room temperature. rsc.orgacs.org These methods offer advantages in terms of reduced waste and milder reaction conditions. The selective oxidation of secondary alcohols is crucial when other functional groups are present in the molecule. thieme-connect.com While thermodynamics generally favors the oxidation of secondary alcohols to ketones over primary alcohols to aldehydes, the difference in oxidation potential is often small, necessitating careful selection of catalysts and reaction conditions for chemoselectivity. researchgate.net

Table 1: Common Oxidizing Agents for the Conversion of this compound

| Oxidizing Agent | Typical Conditions | Product Yield | Reference |

|---|---|---|---|

| Chromic Acid (Jones Reagent) | Acetone, 0°C to rt | ~98% | |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, rt | High | chemistrysteps.com |

| Potassium Permanganate (KMnO₄) | Alkaline aqueous solution | High | wikipedia.org |

| Ruthenium Complex / H₂O₂ | Room temperature | Satisfactory | rsc.org |

Note: Yields are approximate and can vary based on specific reaction conditions and the stereochemistry of the starting material.

The mechanisms of alcohol oxidation generally involve the formation of an intermediate that facilitates the removal of a hydrogen atom from the carbon bearing the hydroxyl group. masterorganicchemistry.com

With chromium(VI) reagents like chromic acid, the reaction typically begins with the formation of a chromate (B82759) ester from the alcohol. chemistrysteps.comlibretexts.org This is followed by an E2-like elimination step where a base (often water or another alcohol molecule) removes the proton from the carbon attached to the oxygen, leading to the formation of the C=O double bond and the reduction of Cr(VI) to Cr(IV). chemistrysteps.com

The mechanism for PCC oxidation is similar, involving the formation of a chromate ester intermediate. chemistrysteps.com The reaction is typically carried out in a non-aqueous solvent like dichloromethane, which helps to prevent the over-oxidation of primary alcohols to carboxylic acids. wikipedia.orgchemistrysteps.com

Catalytic oxidation mechanisms, such as those involving ruthenium complexes, are often more complex. They can involve the formation of a metal-oxo species which acts as the active oxidant. rsc.org Kinetic studies can help to elucidate these mechanisms, for example, by determining the reaction order with respect to the substrate, oxidant, and catalyst. rsc.org

Esterification and Etherification Reactions of this compound

Esterification and etherification are important reactions that convert the hydroxyl group of this compound into other functional groups, leading to the synthesis of advanced intermediates with diverse applications.

This compound can undergo esterification by reacting with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. numberanalytics.com This reaction is reversible, and to drive the equilibrium towards the ester product, water is often removed, or an excess of one reactant is used. numberanalytics.com The resulting esters, such as 3,5-dimethylcyclohexyl acetate, can have applications as fragrances. researchgate.net The conditions for esterification, including temperature and reaction time, can vary widely depending on the specific reactants and catalysts used. google.com

Etherification of this compound can be achieved through methods like the Williamson ether synthesis. pearson.com This involves converting the alcohol to its corresponding alkoxide by treatment with a strong base (like sodium hydride), followed by reaction with an alkyl halide. pearson.com This Sₙ2 reaction is effective for producing a wide range of ethers. Another method for synthesizing symmetrical ethers is the acid-catalyzed dehydration of the alcohol, though this can compete with elimination reactions. masterorganicchemistry.com

The stereochemistry of the hydroxyl group in cyclohexanol (B46403) derivatives significantly influences the rate and equilibrium of esterification reactions. Axial hydroxyl groups generally react faster than equatorial hydroxyl groups. spcmc.ac.in This phenomenon, known as steric assistance, is attributed to the relief of steric strain in the transition state when an axial hydroxyl group is converted to a larger ester group. spcmc.ac.in The 1,3-diaxial interactions experienced by an axial hydroxyl group are lessened in the transition state leading to the ester.

Conversely, the hydrolysis (saponification) of esters shows the opposite trend, with equatorial esters hydrolyzing faster than their axial counterparts. spcmc.ac.in This is because the tetrahedral intermediate formed during hydrolysis is more sterically hindered when the original ester group was axial. The position of substituents on the cyclohexane (B81311) ring can also exert long-range effects on the conformational equilibrium of esters. researchgate.net The presence of chiral centers in both the alcohol and the carboxylic acid can lead to the formation of diastereomeric esters, and the stereochemistry can influence their biological activity and reactivity. numberanalytics.com

Dehydration Reactions of this compound

The dehydration of alcohols is an elimination reaction that results in the formation of an alkene and a water molecule. jove.comjove.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. jove.com

For secondary alcohols like this compound, the acid-catalyzed dehydration generally proceeds through an E1 mechanism. jove.comjove.com The reaction involves three main steps:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). jove.comdoubtnut.com

Formation of a carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate. jove.comdoubtnut.com This step is typically the rate-determining step of the reaction. jove.com

Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. jove.comdoubtnut.com

In the dehydration of this compound, the removal of a proton can occur from either adjacent carbon atom, potentially leading to a mixture of alkene products. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene. labarchives.comquora.com For this compound, this would lead to the formation of 1,3-dimethylcyclohexene as the major product. brainly.comumass.educhegg.com The reaction is an equilibrium process, and the removal of the alkene product by distillation as it is formed can be used to drive the reaction to completion. labarchives.com The specific mechanism (E1 versus E2) can be influenced by factors such as the solvent and reaction conditions. researchgate.net

Mechanistic Pathways Leading to Substituted Cyclohexenes

The acid-catalyzed dehydration of this compound is a classic elimination reaction that proceeds through an E1 (elimination, unimolecular) mechanism to form substituted cyclohexenes. pdx.edu This pathway involves a multi-step process initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). umass.edu

The key steps are as follows:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a Lewis base, abstracting a proton from the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group, water (-OH₂⁺). umass.edu This is a fast and reversible step.

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate at the carbon atom that was bonded to the hydroxyl group. umass.edu This is the rate-determining step of the reaction.

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond. umass.edubrainly.com

Two primary products can be formed from the deprotonation step: 1,3-dimethylcyclohexene and 3,5-dimethylcyclohexene. brainly.com

Regioselectivity and Stereoselectivity in Dehydration Processes

The dehydration of this compound demonstrates clear regioselectivity, governed by Zaitsev's rule. pdx.edu This rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. In this case, the removal of a hydrogen atom from either carbon 2 or carbon 6 leads to the formation of 1,3-dimethylcyclohexene, a trisubstituted alkene. brainly.com Removal of a hydrogen from carbon 4 would lead to 3,5-dimethylcyclohexene, a disubstituted alkene. Consequently, 1,3-dimethylcyclohexene is the major product of the reaction due to its greater stability. brainly.comumass.edu

The stereochemistry of the starting alcohol (cis/trans isomers of this compound) can influence the reaction rate and the minor product distribution, but the E1 mechanism proceeding through a planar carbocation intermediate means that information about the initial stereochemistry of the hydroxyl group is often lost. The primary driver for the major product remains the formation of the most stable alkene.

Table 1: Products of Dehydration of this compound

| Reactant | Major Product | Minor Product | Governing Principle |

|---|---|---|---|

| This compound | 1,3-Dimethylcyclohexene | 3,5-Dimethylcyclohexene | Zaitsev's Rule |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a nucleophile in a substitution reaction. These reactions typically require the conversion of the -OH group into a better leaving group.

Preparation of Halogenated this compound Derivatives

Halogenated derivatives, such as chloro- or bromo-dimethylcyclohexanes, are synthesized by reacting this compound with halogenating agents. Common reagents for this transformation include hydrogen halides (HBr, HCl) or thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination.

For example, the reaction with thionyl chloride is an effective method for producing 1-chloro-3,5-dimethylcyclohexane. chemicalbook.com The mechanism involves the initial formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion.

Table 2: Reagents for Halogenation of this compound

| Desired Product | Reagent |

|---|---|

| 1-Chloro-3,5-dimethylcyclohexane | Thionyl chloride (SOCl₂), Hydrogen chloride (HCl) |

| 1-Bromo-3,5-dimethylcyclohexane | Phosphorus tribromide (PBr₃), Hydrogen bromide (HBr) |

Stereochemical Outcome of Substitution Pathways

The stereochemical outcome of nucleophilic substitution reactions on this compound depends on the reaction mechanism, which is influenced by the reagent and reaction conditions.

Sₙ1 Mechanism: With strong acids like HBr or HCl, the reaction likely proceeds through an Sₙ1 pathway. This involves the formation of the same secondary carbocation intermediate seen in the E1 dehydration. pearson.com Because the carbocation is planar, the incoming nucleophile (halide ion) can attack from either face, leading to a mixture of stereoisomers (both retention and inversion of configuration). This results in a racemic or near-racemic mixture at the reaction center if the starting material is a single enantiomer.

Sₙ2 Mechanism: Reagents like thionyl chloride (in the absence of pyridine) or phosphorus tribromide can favor an Sₙ2-like mechanism (or an internal substitution, Sₙi). In a classic Sₙ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. The stereochemistry of the two methyl groups on the cyclohexane ring remains unaffected.

The choice of cis or trans isomers of this compound as the starting material will directly impact the stereoisomeric composition of the final halogenated product.

Ring Functionalization and Transformations of the Cyclohexane Core

Beyond reactions at the hydroxyl group, the cyclohexane ring itself can undergo functionalization, although this is generally more challenging due to the relative inertness of C(sp³)-H bonds.

Electrophilic and Radical Functionalization of Ring Carbons

Direct electrophilic functionalization of the alkane-like C-H bonds in this compound is difficult. However, radical functionalization offers a viable pathway for introducing new groups onto the cyclohexane ring.

Radical C-H Functionalization: Modern synthetic methods allow for the site-selective functionalization of C(sp³)–H bonds. acs.org Decatungstate anion photocatalysis, for instance, is a powerful method for generating alkyl radicals from alkanes, alcohols, and ketones by cleaving C-H bonds. acs.orgacs.org The photoexcited decatungstate anion can abstract a hydrogen atom from the cyclohexane ring to form a carbon-centered radical. acs.org

In the case of this compound, the order of reactivity for hydrogen abstraction is generally tertiary C-H > secondary C-H > primary C-H. Therefore, the methine C-H bonds at the 3- and 5-positions would be the most likely sites for initial radical formation. Once formed, this radical can be trapped by various radical acceptors to form new C-C, C-O, or C-N bonds. acs.org For example, research on the related compound 3,5-dimethylcyclohexanone has shown that C-H alkylation can occur selectively at the methine C-H bond. acs.org While direct examples for this compound are less common in foundational literature, these advanced methods demonstrate the potential for selective functionalization of its cyclohexane core.

Skeletal Rearrangements and Ring-Opening Reactions of this compound

The reactivity of this compound, particularly under acidic conditions, is characterized by its propensity to undergo skeletal rearrangements. These transformations are primarily driven by the formation of carbocation intermediates, which can stabilize through intramolecular shifts of atoms or bonds. Ring-opening reactions are less common for simple cyclohexanols but can be achieved through specific oxidative pathways involving the corresponding ketone.

Skeletal Rearrangements

Skeletal rearrangements of this compound typically occur during acid-catalyzed dehydration. The reaction proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate. labflow.comnau.edu This intermediate is susceptible to rearrangements that lead to more stable carbocation species, ultimately resulting in a mixture of alkene products, including those with altered carbon skeletons.

The initial step is the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, forming a good leaving group (water). quora.comumass.edu Loss of water generates a secondary carbocation at C-1 of the cyclohexane ring.

This secondary carbocation can undergo several competing reaction pathways:

Direct Elimination: A base (such as water or the conjugate base of the acid) can abstract a proton from an adjacent carbon (C-2 or C-6) without any rearrangement. This pathway leads to the formation of non-rearranged alkenes. The major product of this direct elimination is typically the most substituted and thermodynamically stable alkene, 1,3-dimethylcyclohexene, in accordance with Zaitsev's rule. nau.edubrainly.com

Carbocation Rearrangement (Hydride Shift): The secondary carbocation can rearrange to a more stable tertiary carbocation. A 1,2-hydride shift from C-3 to C-1 is not possible as C-3 is a secondary carbon. However, a hydride shift from C-5 to C-1 is also not favorable. More complex rearrangements, known as Wagner-Meerwein rearrangements, involve the migration of an alkyl or aryl group. jetir.orgwikipedia.org In analogous systems, such as the dehydration of 2,2-dimethylcyclohexanol (B73714), a methyl shift (a type of alkyl shift) occurs to form a more stable tertiary carbocation, leading to rearranged products like 1,2-dimethylcyclohexene. For this compound, a hydride shift from C-3 to the adjacent C-2 position (following initial double bond formation) or other more complex shifts could theoretically occur under forcing conditions, leading to various dimethylcyclohexene isomers.

Ring-Opening and Ring-Contraction Reactions

While direct, acid-catalyzed ring-opening of the this compound is not a commonly reported pathway, related transformations such as ring contraction and oxidative ring-opening are well-documented for cyclohexanol derivatives.

Ring Contraction via Rearrangement: Ring contraction can occur as a consequence of carbocation rearrangement. In a process analogous to the Wagner-Meerwein rearrangement, the bond between C-2 and C-1 can migrate to the carbocation center at C-1, while a new bond forms between C-6 and C-2. This type of rearrangement in substituted cyclohexanols can lead to the formation of five-membered rings. For example, the acid-catalyzed dehydration of 2,2-dimethylcyclohexanol is known to produce isopropylidenecyclopentane as a ring-contracted product alongside the expected cyclohexene (B86901) derivatives. This transformation proceeds through a Wagner-Meerwein rearrangement of the intermediate carbocation.

A similar mechanism can be proposed for this compound, where the initial secondary carbocation could theoretically undergo a complex series of shifts resulting in a substituted cyclopentane (B165970) derivative, although this is generally a minor pathway compared to simple dehydration. Studies on the ring contraction of substituted cyclohexanones (formed by oxidation of cyclohexanols) have shown that the reaction is highly dependent on the substitution pattern. For instance, while 3- and 4-alkylcyclohexanones can undergo ring contraction, 2,6-dimethylcyclohexanone (B152311) does not, suggesting that steric or electronic factors related to the methyl group positions are critical. researchgate.net

Table 1: Plausible Products from Acid-Catalyzed Reaction of this compound

| Reaction Type | Product Name | Mechanism Notes |

| Elimination | 1,3-Dimethylcyclohexene | Zaitsev product from direct E1 elimination. brainly.com |

| Elimination | 3,5-Dimethylcyclohexene | Hofmann product from direct E1 elimination. |

| Rearrangement | 1,2-Dimethylcyclohexene | Plausible product via hydride and/or methyl shifts, by analogy to other dimethylcyclohexanols. |

| Ring Contraction | (Substituted)-Methylcyclopentene | Minor product possible via Wagner-Meerwein type rearrangement. |

Oxidative Ring-Opening (Baeyer-Villiger Oxidation): A significant ring-opening reaction for cyclic systems is the Baeyer-Villiger oxidation. This reaction does not occur on the alcohol directly but on the corresponding ketone, 3,5-dimethylcyclohexanone , which can be readily synthesized by oxidizing this compound.

In this reaction, a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), is used to treat the ketone. The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alpha-carbons, converting the cyclic ketone into a cyclic ester, known as a lactone. This constitutes an oxidative cleavage of a carbon-carbon bond and thus a ring-opening to a new heterocyclic system. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms; more substituted carbons tend to migrate preferentially. For 3,5-dimethylcyclohexanone, two possible lactones could be formed.

Derivatization and Advanced Functionalization Strategies for 3,5 Dimethylcyclohexanol

Preparation of Chiral Auxiliaries and Ligands from 3,5-Dimethylcyclohexanol (B146684) Precursors

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemical outcomes in chemical reactions. sigmaaldrich.com By temporarily attaching a chiral molecule to a prochiral substrate, one can direct subsequent transformations to produce a single desired enantiomer or diastereomer. sigmaaldrich.com

While the direct conversion of this compound into a widely utilized chiral auxiliary is not extensively documented in prominent literature, its potential as a chiral building block is noteworthy. The compound exists as a mixture of stereoisomers, and the isolation or specific synthesis of a single isomer, such as cis,cis-3,5-dimethyl-1-cyclohexanol, can yield products with high chiral purity. nist.govgoogle.com A patented method highlights a synthetic route that achieves a high ratio of the desired product to other isomers, suggesting its value for applications where stereochemistry is critical. google.com Such enantiomerically enriched cyclohexanol (B46403) derivatives are valuable starting materials for the synthesis of more complex chiral ligands, which can then be used to mediate asymmetric catalytic reactions. psu.eduacs.org

Synthesis of Complex Building Blocks for Multistep Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily through the reactivity of its hydroxyl group and its direct oxidation product, 3,5-dimethylcyclohexanone (B1585822). These compounds serve as crucial intermediates in the synthesis of more complex molecules. The primary transformations include oxidation, reduction, and substitution, which functionalize the cyclohexane (B81311) scaffold for further reactions.

Key synthetic transformations starting from this compound include:

Oxidation to form 3,5-dimethylcyclohexanone using oxidizing agents like chromic acid. This ketone is a pivotal intermediate for further derivatization.

Substitution of the hydroxyl group to introduce other functionalities. For example, reaction with thionyl chloride yields 1-chloro-3,5-dimethylcyclohexane. chemicalbook.com

Reduction to form 3,5-dimethylcyclohexane using strong reducing agents.

The corresponding ketone, 3,5-dimethylcyclohexanone, which is readily prepared by oxidizing the alcohol, can also be reduced back to this compound using reagents such as sodium borohydride (B1222165) or through catalytic hydrogenation. A multi-step synthesis to produce 3,5-dimethylcyclohexanone from simple starting materials like acetaldehyde (B116499) and ethyl acetoacetate (B1235776) has been developed, underscoring its role as a valuable intermediate that is then converted to the alcohol. google.com

| Starting Material | Reaction Type | Typical Reagent(s) | Product | Reference |

|---|---|---|---|---|

| This compound | Oxidation | Chromic acid, Potassium permanganate (B83412) | 3,5-Dimethylcyclohexanone | |

| This compound | Substitution | Thionyl chloride (SOCl₂) | 1-Chloro-3,5-dimethylcyclohexane | chemicalbook.com |

| This compound | Reduction | Lithium aluminum hydride (LiAlH₄) | 3,5-Dimethylcyclohexane | |

| 3,5-Dimethylcyclohexanone | Reduction | Sodium borohydride (NaBH₄), Catalytic Hydrogenation (Pd/C, H₂) | This compound | |

| 3,5-Dimethylcyclohexanone | Oxidation | Potassium permanganate, Chromium trioxide | 3,5-Dimethyl-adipic acid (or other carboxylic acids) |

Incorporation into Designed Supramolecular Architectures

The application of this compound derivatives in the deliberate design of supramolecular architectures is an emerging area. Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions. While specific examples of this compound being a primary building block are not widespread, related compounds and precursors have been utilized in supramolecular contexts.

One relevant study involves the separation of 3,5-dimethylcyclohexanone isomers through the formation of crystalline inclusion compounds with bile acid derivatives, a classic example of host-guest chemistry. ethernet.edu.et Furthermore, research into enzyme model systems has utilized derivatives of this compound. In one instance, a macrocyclic system incorporating the this compound moiety was synthesized to study the deacylation of p-nitrophenyl acetate, mimicking enzymatic processes. oup.com This demonstrates the utility of the cyclohexane derivative in constructing complex, functional molecular assemblies.

Derivatives for Advanced Spectroscopic Probes and Research Tools

The modification of this compound to create targeted spectroscopic probes or advanced research tools is a specialized application. While the compound itself is characterized by standard spectroscopic methods like NMR and IR, its derivatization to create functional probes is not broadly reported. nist.govnih.gov

However, its incorporation into larger systems designed for research purposes provides insight into its potential. For example, the previously mentioned macrocyclic enzyme model system, which included a this compound derivative, was investigated using fluorescence spectroscopy. oup.com This study on the deacylation of p-nitrophenyl esters used fluorescence to monitor the reaction, positioning the macrocycle as a tool for probing reaction mechanisms and kinetics. oup.com Such applications, although niche, highlight the possibility of functionalizing the this compound scaffold to create tailored molecules for advanced chemical and biochemical research.

Computational and Theoretical Studies on 3,5 Dimethylcyclohexanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, which are based on the principles of quantum mechanics, can provide accurate descriptions of molecular geometry, electronic structure, and relative energies of different conformations.

Density Functional Theory (DFT) Applications for Conformational Analysis

Density Functional Theory (DFT) has become a popular computational method for studying the conformational preferences of substituted cyclohexanes due to its balance of accuracy and computational cost. While specific DFT studies on 3,5-dimethylcyclohexanol (B146684) are not abundant in the literature, the principles of its conformational analysis can be reliably inferred from studies on closely related molecules, such as 1,3-dimethylcyclohexane.

For this compound, several stereoisomers exist, with the cis and trans isomers being of primary interest. Each of these can exist in different chair conformations, and the relative stability is largely dictated by the steric interactions of the methyl and hydroxyl groups.

In the case of cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.orgspcmc.ac.in This is due to the severe 1,3-diaxial interactions between the two methyl groups in the diaxial conformation. libretexts.orgspcmc.ac.in A similar and even more pronounced preference for the diequatorial arrangement of the methyl groups is expected for cis-3,5-dimethylcyclohexanol. The hydroxyl group, being smaller than a methyl group, would also preferentially occupy an equatorial position to minimize its own 1,3-diaxial interactions with axial hydrogens.

For trans-1,3-dimethylcyclohexane, each chair conformation possesses one axial and one equatorial methyl group, making the two conformers degenerate. spcmc.ac.in In the case of trans-3,5-dimethylcyclohexanol, the presence of the hydroxyl group lifts this degeneracy. The most stable conformer would be the one where the larger methyl groups and the hydroxyl group occupy equatorial positions to the greatest extent possible.

The relative energies of these conformers can be estimated using DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*). These calculations would provide optimized geometries and the corresponding electronic energies, allowing for a quantitative comparison of the stability of different stereoisomers and their conformers.

Interactive Data Table: Estimated Relative Energies of this compound Conformers

| Stereoisomer | Conformation | Substituent Positions | Estimated Relative Energy (kcal/mol) | Notes |

| cis | Chair 1 | 1-OH (eq), 3-CH₃ (eq), 5-CH₃ (eq) | 0 (Reference) | Most stable cis conformer |

| cis | Chair 2 | 1-OH (ax), 3-CH₃ (ax), 5-CH₃ (ax) | High | Highly disfavored due to severe 1,3-diaxial interactions |

| trans | Chair 1 | 1-OH (eq), 3-CH₃ (eq), 5-CH₃ (ax) | Low | One axial methyl group introduces steric strain |

| trans | Chair 2 | 1-OH (ax), 3-CH₃ (ax), 5-CH₃ (eq) | Low | One axial methyl and one axial hydroxyl group introduce steric strain |

Note: The energy values are qualitative estimates based on the principles of conformational analysis of substituted cyclohexanes. Precise values would require specific DFT calculations.

Ab Initio Methods for Energetic Landscape Exploration

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theory compared to DFT and can provide even more accurate energetic information. While computationally more demanding, these methods are invaluable for exploring the potential energy surface (PES) of molecules like this compound.

An ab initio exploration of the energetic landscape would involve mapping the energy of the molecule as a function of its geometrical parameters, particularly the dihedral angles of the cyclohexane (B81311) ring. This would not only identify the stable chair conformations but also the higher-energy boat and twist-boat conformations, as well as the transition states connecting them. Such studies would provide a comprehensive picture of the conformational flexibility of this compound and the energy barriers for ring inversion.

Molecular Mechanics and Dynamic Simulations for Conformational Sampling

While quantum chemical methods provide high accuracy for specific conformations, molecular mechanics and dynamics simulations are better suited for exploring the conformational space of a molecule over time, providing insights into its dynamic behavior.

Force Field Calculations for Conformational Energy Profiles

Molecular mechanics (MM) methods employ classical mechanics to model the potential energy of a molecule. The energy is calculated using a force field, which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions.

Force fields like MMFF94 or AMBER are well-suited for calculating the conformational energy profiles of organic molecules like this compound. A systematic search of the conformational space, for instance, by rotating the bonds of the substituents and the ring, can be performed to identify the low-energy conformers. The results of these calculations would be consistent with the principles of conformational analysis, showing a strong preference for equatorial substitution to minimize steric strain.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational behavior of a molecule. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. This allows for the observation of conformational changes, such as ring flips, and can provide information about the flexibility of the molecule. nih.gov

An MD simulation of this compound, typically in a simulated solvent environment, would show the molecule predominantly residing in its lowest energy chair conformation. However, the simulation would also capture the occasional transitions to higher energy conformations, providing insights into the dynamics of these processes and the timescale on which they occur.

Transition State Modeling for Reaction Pathway Elucidation

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions by modeling the transition states that connect reactants and products. A common reaction of alcohols like this compound is acid-catalyzed dehydration to form alkenes. brainly.comumass.edu

The dehydration of this compound would proceed through a carbocation intermediate, and the regioselectivity of the resulting double bond would be determined by the relative stability of the possible transition states. Computational methods, particularly DFT, can be used to locate the transition state structures for the deprotonation step leading to the different possible alkene products (e.g., 1,3-dimethylcyclohexene and 1,5-dimethylcyclohexene). brainly.com

By calculating the activation energies associated with each transition state, it is possible to predict the major product of the reaction. These calculations would typically involve optimizing the geometry of the transition state and performing a frequency calculation to confirm that it has a single imaginary frequency corresponding to the reaction coordinate.

Prediction of Spectroscopic Signatures for Stereochemical Assignment (beyond basic identification)

The unambiguous assignment of the multiple stereoisomers of this compound, which arise from the three chiral centers at positions 1, 3, and 5, presents a significant analytical challenge. Computational chemistry offers powerful tools to predict spectroscopic signatures that are highly sensitive to stereochemistry, thereby enabling the differentiation of isomers where routine techniques may fall short. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to these predictions.

A crucial first step in any spectroscopic prediction is a thorough conformational analysis. For each stereoisomer of this compound, multiple chair and twist-boat conformations are possible. Quantum chemical calculations are employed to determine the geometries and relative energies of these conformers. The predicted spectroscopic data are then typically Boltzmann-averaged according to the calculated free energies of each stable conformer to produce a final, weighted spectrum that can be directly compared with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, have become invaluable for predicting ¹H and ¹³C NMR chemical shifts. These calculations can achieve high accuracy, often sufficient to distinguish between subtle differences in the electronic environments of diastereomers. For this compound, DFT could predict the distinct chemical shifts for the carbinol proton (H-1) and the methyl groups in different stereoisomers, which are influenced by their axial or equatorial orientations and their spatial relationship to the hydroxyl group.

An illustrative example of predicted ¹³C NMR chemical shifts for the key carbons in two hypothetical stereoisomers of this compound is presented below. Such a table would be generated by performing DFT calculations on the optimized geometries of each isomer.

| Carbon Atom | Predicted δ (ppm) for Isomer A (e.g., all-equatorial) | Predicted δ (ppm) for Isomer B (e.g., axial-OH) |

|---|---|---|

| C1 (CH-OH) | 70.5 | 65.8 |

| C3 (CH-CH₃) | 32.1 | 31.5 |

| C5 (CH-CH₃) | 32.1 | 31.5 |

| C7 (-CH₃ at C3) | 22.4 | 21.9 |

| C8 (-CH₃ at C5) | 22.4 | 21.9 |

Chiroptical Spectroscopy: For chiral molecules, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide rich stereochemical information. TD-DFT calculations are the state-of-the-art for predicting ECD spectra, while DFT is used for VCD spectra. These methods calculate the differential absorption of left and right circularly polarized light. Since enantiomers produce mirror-image VCD and ECD spectra, these techniques are definitive for assigning absolute configuration. By comparing the experimentally measured spectrum of a specific this compound isomer to the spectra computationally predicted for the possible enantiomers, its absolute configuration can be unequivocally determined. This combined experimental and computational approach has become a standard methodology in modern stereochemical analysis.

In Silico Prediction of Stereoselectivity in Synthetic Reactions

Computational chemistry provides profound insights into the factors governing the stereochemical outcome of chemical reactions. For the synthesis of this compound, a common route involves the reduction of the corresponding ketone, 3,5-dimethylcyclohexanone (B1585822). The stereoselectivity of such a reduction (i.e., whether the hydride attacks from the axial or equatorial face) determines the stereochemistry at the C-1 position of the resulting alcohol.

By modeling the reaction pathway using quantum chemical methods, the transition states (TS) for the different modes of attack can be located and their energies calculated. According to transition state theory, the difference in the activation energies (ΔG‡) between the competing pathways dictates the ratio of the products.

For instance, the reduction of cis-3,5-dimethylcyclohexanone (B1619870) can lead to two different diastereomers of this compound. A computational study would involve:

Conformational analysis of the reactant ketone and the possible transition states.

Locating the transition state structures for both axial and equatorial hydride attack using a chosen reducing agent model (e.g., LiAlH₄ or NaBH₄).

Calculating the free energies of the reactants and the transition states to determine the activation barriers.

The predicted diastereomeric ratio (d.r.) can be calculated from the difference in the free energies of the two transition states (ΔΔG‡ = ΔG‡_axial - ΔG‡_equatorial) using the following equation:

d.r. = exp(-ΔΔG‡ / RT)

where R is the gas constant and T is the temperature in Kelvin.

Below is a hypothetical data table illustrating the results of a DFT study on the stereoselective reduction of cis-3,5-dimethylcyclohexanone.

| Parameter | Axial Attack Pathway | Equatorial Attack Pathway |

|---|---|---|

| Resulting Alcohol Stereoisomer | Equatorial OH | Axial OH |

| Calculated ΔG‡ (kcal/mol) | 12.5 | 14.2 |

| ΔΔG‡ (kcal/mol) | 1.7 | |

| Predicted Product Ratio (at 298 K) | 95 : 5 (Equatorial OH : Axial OH) |

Such in silico studies are invaluable for understanding the origins of stereoselectivity, which can be governed by factors like steric hindrance (Felkin-Anh-like models), torsional strain, and stereoelectronic effects. By computationally screening different reagents or reaction conditions, synthetic routes can be optimized to favor the formation of a desired stereoisomer of this compound, thereby guiding experimental work and saving significant laboratory resources.

Advanced Analytical Methodologies in 3,5 Dimethylcyclohexanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3,5-Dimethylcyclohexanol (B146684) isomers. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional techniques are essential for unambiguously assigning signals and elucidating the relative stereochemistry of the hydroxyl and methyl groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide a correlation map between different nuclei, revealing through-bond and through-space connectivities that are critical for stereoisomer identification. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal the connectivity of protons on the cyclohexane (B81311) ring, helping to trace the proton network from H-1 (the carbinol proton) around the ring to the methyl-substituted carbons. The magnitude of the coupling constants (J-values) between adjacent protons can help infer their dihedral angles and thus distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, which differ between cis and trans isomers.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduepfl.ch It is invaluable for assigning the ¹³C signals of the this compound ring, which can be ambiguous in the 1D spectrum. epfl.ch For example, the chemical shift of the carbinol carbon (C-1) and the methyl-substituted carbons (C-3, C-5) can be definitively identified.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity of protons (typically within 5 Å). princeton.edu This is the most powerful 2D NMR technique for determining the relative stereochemistry of the this compound isomers. For instance, in a cis isomer where a methyl group and the hydroxyl group are on the same face of the ring, a NOESY cross-peak would be expected between the methyl protons and the carbinol proton (H-1). Conversely, in a trans isomer, such a correlation would be absent or very weak, while correlations between axial protons on the same face of the ring would be prominent.

Table 1: Application of 2D NMR Techniques for this compound Analysis

| Technique | Information Gained | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H through-bond coupling | Maps proton connectivity around the cyclohexane ring; J-couplings help determine axial/equatorial proton relationships. |

| HSQC | ¹H-¹³C one-bond correlation | Unambiguously assigns carbon signals for C-1, C-3, C-5, and the methyl groups. |

| HMBC | ¹H-¹³C multiple-bond correlation | Confirms the substitution pattern by showing correlations from methyl protons to ring carbons. |

| NOESY | ¹H-¹H through-space proximity | Differentiates cis and trans isomers by identifying protons on the same face of the ring (e.g., axial-axial protons, or proximity of substituents). |

Application of Chiral Shift Reagents for Enantiomeric Excess Determination

The enantiomers of a chiral compound are indistinguishable in a standard NMR experiment as they have identical chemical shifts. Chiral shift reagents (CSRs) are used to overcome this limitation. researchgate.net These reagents, often lanthanide-based complexes or other chiral molecules, form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction induces a chemical shift difference between the signals of the two enantiomers, allowing for their distinct visualization and quantification. researchgate.net

For this compound, a chiral alcohol, a CSR would interact with the hydroxyl group. This interaction would create two different diastereomeric complexes for the (R,R,R) and (S,S,S) enantiomers (as an example pair). The differing magnetic environments in these complexes cause the signals for corresponding protons (e.g., the H-1 carbinol proton or the methyl protons) in each enantiomer to appear at slightly different chemical shifts. The relative integration of these now-separated peaks provides a direct measure of the enantiomeric excess (ee) of the sample. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, which are sensitive to their conformation. iupac.org For a flexible molecule like this compound, these methods can provide insight into the equilibrium between different chair conformations of the various stereoisomers.

The vibrational frequencies of the C-O stretching mode of the hydroxyl group and the C-H bending modes are particularly informative. The orientation of the hydroxyl and methyl groups (axial or equatorial) influences these vibrational frequencies.

IR Spectroscopy: The C-O stretching band in cyclohexanols, typically found in the 1000-1100 cm⁻¹ region, is sensitive to its axial or equatorial orientation. An equatorial C-O bond generally has a slightly higher stretching frequency than an axial one. By analyzing this region, one can gain information about the predominant conformation of a given stereoisomer.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR. iupac.org The ring-puckering and skeletal vibrations of the cyclohexane ring, often found in the low-frequency region of the Raman spectrum, are characteristic of the ring's conformation. iupac.org Theoretical calculations are often paired with experimental Raman spectra to assign vibrational modes to specific conformational structures. ustc.edu.cn

For the stereoisomers of this compound, the lowest energy chair conformations will differ. For example, the all-cis isomer would have a preferred conformation, while the cis,trans isomer would have another. These different arrangements of axial and equatorial substituents lead to distinct IR and Raman spectra, allowing for their differentiation and the study of their conformational dynamics.

Mass Spectrometry for Mechanistic Fragmentation Studies and Isomer Differentiation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While standard electron ionization (EI) mass spectra of stereoisomers are often very similar, subtle differences can sometimes be observed. The primary fragmentation pathways for cyclohexanols typically include the loss of water (dehydration), loss of an alkyl radical, and ring cleavage.